molecular formula C8H7N3O3 B573613 1H-Benzimidazole,2-methoxy-4-nitro-(9CI) CAS No. 189045-49-6

1H-Benzimidazole,2-methoxy-4-nitro-(9CI)

Cat. No.: B573613
CAS No.: 189045-49-6
M. Wt: 193.162
InChI Key: KVYPDTPAXGMALM-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Advanced Organic Synthesis

The benzimidazole ring system, a fusion of benzene (B151609) and imidazole (B134444), is a cornerstone in the development of advanced organic molecules. Its structural rigidity, coupled with the ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking, makes it an ideal scaffold for designing molecules that can effectively bind to biological macromolecules. This has led to the identification of benzimidazole derivatives with a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties. nih.gov

In synthetic organic chemistry, the benzimidazole core serves as a versatile building block. semanticscholar.org The development of efficient and environmentally friendly, or "green," synthetic routes to produce these scaffolds is a significant area of research. semanticscholar.org These methods are crucial for generating large libraries of benzimidazole derivatives, which can then be screened for various biological activities. The ability to readily functionalize the benzimidazole ring at multiple positions allows chemists to fine-tune the steric and electronic properties of the molecule, optimizing it for specific applications in drug discovery and materials science.

The Structural and Electronic Implications of Methoxy (B1213986) and Nitro Substituents on the Benzimidazole Core

The properties and reactivity of the benzimidazole scaffold are profoundly influenced by the nature of its substituents. In 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI), the interplay between the electron-donating methoxy group (-OCH3) and the electron-withdrawing nitro group (-NO2) creates a unique electronic environment.

The Methoxy Group: The methoxy group at the 2-position is a powerful electron-donating group due to the resonance effect, where the lone pairs on the oxygen atom can delocalize into the π-system of the ring. masterorganicchemistry.comvaia.com This donation of electron density increases the nucleophilicity of the benzimidazole ring system. masterorganicchemistry.com Studies on related compounds have shown that the presence of methoxy groups can enhance the antioxidant activity of benzazole derivatives. nih.gov In synthetic applications, electron-donating substituents like the methoxy group can lead to better yields in certain types of reactions. acs.org

The Nitro Group: Conversely, the nitro group at the 4-position is a strong electron-withdrawing group, acting through both inductive and resonance effects. libretexts.orgnumberanalytics.com It pulls electron density away from the aromatic ring, making the ring more electron-poor and significantly less reactive in electrophilic aromatic substitution reactions. libretexts.orgwikipedia.org The presence of a nitro group is known to be crucial for the biological activity in many compounds, and its strong electron-withdrawing nature can enhance the properties of metal complexes derived from benzimidazoles, making them valuable in medicinal chemistry and catalysis. nih.gov

The combination of a "push" (methoxy) and "pull" (nitro) substituent on the same benzimidazole core results in a polarized molecule. This electronic push-pull system can lead to interesting photophysical properties and can be exploited to direct the reactivity of the molecule in further chemical transformations.

Table 2: Comparison of Related Substituted Benzimidazoles

Compound NameCAS NumberMolecular FormulaKey Feature/ActivityReference
2-(4-Nitrophenyl)-1H-benzimidazole729-13-5C13H9N3O2Forms stable metal complexes, potential antimicrobial/anticancer agent. nih.govnih.gov
2-(4-Methoxyphenyl)-1H-benzimidazole2399-63-5C14H12N2OSynthesized as a reference compound in catalyst development. rsc.org
1H-Benzimidazole-2-carboxamide, N-methoxy-(9CI)41945-62-4C9H9N3O2A methoxy-substituted benzimidazole derivative. chemicalbook.com
1H-Benzimidazole,5-methyl-6-nitro-(9CI)61587-90-4C8H7N3O2A nitro-substituted benzimidazole derivative. chemicalbook.com

Overview of Current Research Trajectories for Functionalized Benzimidazole Derivatives

Contemporary research on functionalized benzimidazoles is diverse and rapidly expanding, driven by their proven utility in medicine and materials science.

A primary focus remains on the synthesis and biological evaluation of novel derivatives. Scientists are systematically modifying the benzimidazole scaffold at various positions (N-1, C-2, and C-5/6) to develop new therapeutic agents. Significant efforts are directed towards creating compounds with potent anticancer and antimicrobial activities. nih.govrsc.org For instance, recent studies have explored N-substituted 6-nitro-1H-benzimidazole derivatives for their combined antimicrobial and anticancer properties. rsc.org Other research has focused on developing benzimidazole-based compounds as specific enzyme inhibitors or as antiviral agents. nih.gov

The development of sustainable and efficient synthetic methodologies is another major research trajectory. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and improve yields for producing benzimidazole libraries. semanticscholar.orgnih.gov There is also a growing interest in using novel catalytic systems, such as those based on earth-abundant metals like manganese, for the synthesis of chiral amines derived from benzimidazole-containing ligands. acs.org

Beyond medicine, functionalized benzimidazoles are being explored for applications in materials science. Their unique electronic and photophysical properties make them candidates for use in fluorescent sensors and other advanced materials. The strategic placement of substituents, as seen in 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI), is key to tuning these properties for specific technological applications. The synthesis of 1H-benzimidazoles via one-pot processes continues to be an area of active investigation, aiming for high-yield, moderate-condition reactions. google.com

Properties

CAS No.

189045-49-6

Molecular Formula

C8H7N3O3

Molecular Weight

193.162

IUPAC Name

2-methoxy-4-nitro-1H-benzimidazole

InChI

InChI=1S/C8H7N3O3/c1-14-8-9-5-3-2-4-6(11(12)13)7(5)10-8/h2-4H,1H3,(H,9,10)

InChI Key

KVYPDTPAXGMALM-UHFFFAOYSA-N

SMILES

COC1=NC2=C(N1)C=CC=C2[N+](=O)[O-]

Synonyms

1H-Benzimidazole,2-methoxy-4-nitro-(9CI)

Origin of Product

United States

Synthetic Methodologies for 1h Benzimidazole, 2 Methoxy 4 Nitro 9ci and Analogues

Retrosynthetic Analysis and Identification of Precursors for 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI)

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available, or easily synthesized starting materials. For 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) , the primary disconnection occurs across the two C-N bonds of the imidazole (B134444) ring.

This disconnection points to two fundamental building blocks:

A substituted aromatic diamine: 3-Nitro-1,2-phenylenediamine . This precursor provides the benzene (B151609) ring and the two nitrogen atoms, with the nitro group correctly positioned to become the 4-nitro substituent on the final benzimidazole (B57391) core. The synthesis of this diamine often involves the selective reduction of a precursor like 2,4-dinitroaniline.

A one-carbon (C1) electrophile: This synthon is required to form the C2 carbon of the benzimidazole ring. To achieve the 2-methoxy substitution, a reagent that can introduce a carbon atom and subsequently be converted to or already contain a methoxy (B1213986) group is necessary. Suitable reagents could include derivatives of methoxyformic acid, cyanogen (B1215507) bromide followed by reaction with methanol, or trimethyl orthoformate under specific conditions.

The forward synthesis, therefore, involves the cyclocondensation of 3-Nitro-1,2-phenylenediamine with an appropriate C1 electrophile.

Traditional and Modern Cyclization Approaches

The formation of the benzimidazole ring is a classic transformation in heterocyclic chemistry, with both long-standing and contemporary methods available to chemists.

Condensation Reactions Involving 1,2-Phenylenediamines and Appropriate Carbonyl Compounds

The most traditional and widely used method for benzimidazole synthesis is the direct condensation of an o-phenylenediamine (B120857) with a carbonyl compound. The Phillips-Ladenburg reaction, for instance, involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions. researchgate.net Another common approach is the Weidenhagen reaction, which utilizes aldehydes in the presence of an oxidizing agent. researchgate.net

Numerous modern protocols have been developed to improve yields, reduce reaction times, and employ milder conditions. For example, studies have shown the successful condensation of 4-nitro-o-phenylenediamine (B140028) with various substituted aromatic aldehydes using sodium metabisulfite (B1197395) as an oxidative reagent to yield 5-nitro-1H-benzimidazole derivatives. nih.govsemanticscholar.org While these methods typically install a substituent from the aldehyde at the 2-position, the synthesis of the 2-methoxy target compound requires a specialized carbonyl equivalent.

The versatility of this condensation approach is demonstrated by its tolerance for a wide array of aldehydes, as shown in the table below.

Table 1: Examples of Benzimidazole Synthesis via Condensation of o-Phenylenediamine and Aldehydes An interactive table showcasing various aldehydes and their corresponding yields in the synthesis of 2-substituted benzimidazoles.

EntryAldehydeCatalyst/ConditionsYield (%)Reference
1BenzaldehydeNone / 140 °C88 umich.edu
2p-NitrobenzaldehydeNone / 140 °C92 umich.edu
34-MethoxybenzaldehydeZn(OTf)₂ / Reflux92 researchgate.net
44-ChlorobenzaldehydeZn(OTf)₂ / Reflux95 researchgate.net
52-NaphthaldehydeNone / 140 °C61 umich.edu
6Furan-2-carboxaldehydeNone / 140 °C55 umich.edu

Reductive Cyclocondensation Protocols for Benzimidazole Formation

A highly efficient and modern alternative involves the one-pot reductive cyclization of an o-nitroaniline with an aldehyde. This method circumvents the need to isolate the often-unstable o-phenylenediamine intermediate. A prominent example of this strategy utilizes sodium dithionite (B78146) (Na₂S₂O₄) as a mild reducing agent. organic-chemistry.org In this process, the nitro group of an o-nitroaniline is reduced in situ to an amino group, which then immediately condenses with the present aldehyde to form the benzimidazole ring system. organic-chemistry.org This protocol is valued for its operational simplicity and broad substrate scope, accommodating both aliphatic and aromatic aldehydes. organic-chemistry.org

Other reductive strategies include:

Catalytic Transfer Hydrogenation : This involves using reagents like KOtBu and Et₃SiH to facilitate a cascade reaction between ortho-nitroanilines and alcohols or amines. organic-chemistry.org

Electrochemical Cyclization : This green chemistry approach uses an electric current to drive the reduction of the nitro group and subsequent cyclization in an undivided cell, avoiding the need for chemical reductants. rsc.orgresearchgate.net

Iron-Mediated Reduction : A classic method using iron powder in the presence of an acid like formic acid or ammonium (B1175870) chloride can be employed for the nitro group reduction and cyclization. organic-chemistry.org

These methods are particularly powerful for creating diverse libraries of benzimidazole analogues from readily available nitroaniline precursors.

Catalytic Strategies in the Synthesis of Substituted Benzimidazoles

The development of catalytic systems has significantly advanced benzimidazole synthesis, offering milder conditions, higher efficiency, and greater control over the reaction.

Lewis Acid Catalysis (e.g., Zinc Triflate)

Lewis acids are highly effective catalysts for the condensation of o-phenylenediamines with carbonyl compounds. Zinc trifluoromethanesulfonate, commonly known as zinc triflate (Zn(OTf)₂), has emerged as a particularly efficient, mild, and reusable catalyst for this transformation. scirp.orgscirp.orgwikipedia.org It activates the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the diamine and subsequent cyclization. rsc.org

Research has optimized this reaction, typically requiring only catalytic amounts (e.g., 10 mol%) of Zn(OTf)₂ in a solvent like ethanol (B145695) at reflux temperature to achieve high yields of 2-substituted benzimidazoles. researchgate.netscirp.orgscirp.org The method is compatible with aldehydes bearing both electron-donating and electron-withdrawing groups. scirp.orgscirp.org Other Lewis acids such as Zirconium tetrachloride (ZrCl₄), Tin(IV) chloride (SnCl₄), and Titanium(IV) chloride (TiCl₄) have also demonstrated high catalytic activity. researchgate.net

Table 2: Zinc Triflate-Catalyzed Synthesis of 2-Substituted Benzimidazoles An interactive table summarizing the yields of various benzimidazoles synthesized using Zn(OTf)₂ as a catalyst.

EntryAldehydeSolventYield (%)Reference
1BenzaldehydeEthanol94 researchgate.netscirp.org
24-ChlorobenzaldehydeEthanol95 researchgate.netscirp.org
34-NitrobenzaldehydeEthanol96 researchgate.net
44-HydroxybenzaldehydeEthanol95 researchgate.net
53-MethoxybenzaldehydeEthanol90 scirp.org

Transition Metal-Free Approaches

Driven by the principles of green and sustainable chemistry, significant effort has been directed toward developing synthetic routes that avoid transition metals. Several elegant metal-free strategies for benzimidazole synthesis have been reported.

One powerful approach involves the intramolecular N-arylation of amidines, which are prepared from corresponding anilines. The cyclization is mediated by a strong base system, such as potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 120 °C). acs.orgorganic-chemistry.org This method allows for the regioselective construction of the benzimidazole ring from N-(2-haloaryl)amidine precursors. Mechanistic studies suggest that the reaction can proceed through either a nucleophilic aromatic substitution (SₙAr) or a radical nucleophilic substitution (Sₙ1) pathway, depending on the nature of the halogen substituent. organic-chemistry.org An environmentally benign version of this reaction has also been developed using potassium carbonate (K₂CO₃) in water. mdpi.com

Other notable transition metal-free methods include:

Iodine-Mediated Cyclization : Using molecular iodine under basic conditions to promote the cyclization of imines formed from o-phenylenediamines and aldehydes. organic-chemistry.org

Potassium tert-butoxide (KOtBu) Promotion : Facilitating the intermolecular cyclization of 2-iodoanilines with nitriles to form 2-substituted benzimidazoles. rsc.org

These metal-free approaches offer valuable alternatives to traditional methods, often providing access to complex benzimidazoles with high functional group tolerance and under more sustainable conditions.

Intramolecular Amination and Cyclization Pathways (e.g., N-Arylation)

The formation of the benzimidazole ring often proceeds through an intramolecular cyclization step. Modern methodologies focus on creating the crucial C-N bond through innovative amination and arylation pathways, which can offer greater efficiency and substrate scope compared to classical condensation reactions.

Intramolecular C-H Amination: Electrochemical synthesis has emerged as a powerful, green method for intramolecular C(sp³)–H amination to form benzimidazoles. acs.orgacs.org This approach avoids the need for transition metals and chemical oxidants. acs.orgacs.org By applying an electric current under undivided electrolytic conditions, various 1,2-disubstituted benzimidazoles can be synthesized from readily available precursors. acs.orgacs.orgresearchgate.net The reaction tolerates a range of functional groups, with yields between 61-88% for aliphatic imine substrates and 61-70% for benzylamines bearing electron-withdrawing groups. acs.org This electro-oxidative strategy represents an environmentally friendly alternative for C–N bond formation. researchgate.net

Intramolecular N-Arylation: Intramolecular N-arylation is another key pathway, particularly for synthesizing benzimidazoles from N-(2-haloaryl) amidine precursors. mdpi.comnih.gov A notable development is a transition-metal-free method that uses a simple base, such as potassium carbonate (K₂CO₃), in water. mdpi.comnih.gov Heating N-(2-iodophenyl)benzamidine with K₂CO₃ in water at 100 °C results in the formation of the corresponding benzimidazole in good yield (80%). mdpi.com This method is highly valuable from an environmental and economic standpoint as it circumvents the need for metal catalysts and organic solvents. mdpi.comnih.gov Copper-catalyzed N-arylation of imidazoles with aryl halides has also been refined to proceed under mild conditions, sometimes in the absence of an additional ligand, tolerating sensitive functional groups and achieving high chemoselectivity. organic-chemistry.org

Table 2: Intramolecular Cyclization Methods for Benzimidazole Synthesis

Method Precursor Type Conditions Key Features Reference(s)
Electrochemical C(sp³)–H Amination Aliphatic/Aromatic Imines Undivided electrolytic cell Transition-metal and oxidant-free; Green method acs.orgacs.org
Base-Mediated N-Arylation N-(2-iodoaryl)benzamidine K₂CO₃, Water, 100 °C Transition-metal-free; Aqueous medium mdpi.comnih.gov
Copper-Catalyzed N-Arylation Imidazoles, Aryl halides Cu(I) bromide or Cupric acetate (B1210297) Mild conditions, High chemoselectivity organic-chemistry.org

Green Chemistry Principles in Benzimidazole Synthesis

The synthesis of benzimidazoles is increasingly guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, the use of renewable resources, and energy efficiency. chemmethod.comsphinxsai.comchemmethod.comresearchgate.net These principles are manifested in the development of synthetic protocols that utilize safer solvents, recyclable catalysts, and energy-efficient reaction conditions. chemmethod.comresearchgate.net

Aqueous Reaction Media

Water is an ideal green solvent due to its non-toxicity, availability, and safety. Significant effort has been dedicated to adapting benzimidazole synthesis for aqueous media. nih.gov One successful strategy involves the one-pot reaction of o-phenylenediamine with aryl aldehydes in the presence of a surfactant, such as sodium lauryl ether sulfate (B86663) (SLES), at ambient temperature. samipubco.com The surfactant acts as both a catalyst and a phase-transfer agent, forming micelles that solubilize the organic reactants, leading to excellent yields (85-100%) without hazardous organic solvents. samipubco.com Another approach uses L-proline as an organocatalyst for the condensation of o-phenylenediamines and aldehydes under reflux in water, providing a simple and inexpensive method for obtaining benzimidazole derivatives in high yields. ijrar.org Furthermore, the previously mentioned transition-metal-free intramolecular N-arylation of N-(2-iodoaryl)benzamidines is performed exclusively in water. mdpi.comnih.gov

Solvent-Free Conditions

Eliminating the solvent entirely represents a significant step towards a greener process. Solvent-free synthesis of benzimidazoles has been achieved through the condensation of o-phenylenediamine with aldehydes or carboxylic acids by simply heating the neat reactants. chemmethod.comumich.eduresearchgate.net For example, heating a mixture of o-phenylenediamine and an aldehyde at 140 °C can produce the corresponding benzimidazole in yields ranging from 55-92%. umich.edu Grinding technology offers another solvent-free option. Using p-toluenesulfonic acid as a catalyst, 1,2-disubstituted benzimidazoles can be prepared by grinding o-phenylenediamines and aldehydes together, a method noted for its high efficiency and simple product isolation. nih.gov Similarly, using a catalytic amount of zinc acetate at room temperature under solvent-free conditions provides excellent yields with a commercially available and inexpensive catalyst. chemmethod.com

Microwave-Assisted Synthesis

Microwave irradiation has become a popular energy source in organic synthesis for its ability to dramatically reduce reaction times and often improve product yields compared to conventional heating methods. researchgate.netnih.govnih.gov This technique has been successfully applied to the synthesis of nitro-substituted benzimidazoles. researchgate.netnih.gov For instance, a series of 6-nitro-1H-benzimidazole derivatives were synthesized by reacting 4-nitro-o-phenylenediamine with various aromatic aldehydes. nih.gov The microwave-assisted method yielded products in 40-99% yield, which was a 7-22% improvement over the conventional reflux method, while also significantly shortening the reaction time. nih.gov Similarly, other benzimidazole derivatives containing heterocyclic rings have been synthesized efficiently using microwave assistance, affording pure products within minutes. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 6-Nitro-1H-Benzimidazole Derivatives nih.gov

Synthesis Method Energy Source Reaction Time Yield Key Advantages
Conventional Reflux/Heating Hours Moderate Standard laboratory setup
Microwave-Assisted Microwave Irradiation Minutes Moderate to Excellent (40-99%) Reduced reaction time, Improved yields, Energy efficient

Advanced Spectroscopic Characterization of 1h Benzimidazole, 2 Methoxy 4 Nitro 9ci

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying the functional groups and probing the structural details of a molecule. The vibrational modes are sensitive to bond strengths, molecular geometry, and intermolecular interactions.

Characteristic Band Assignments and Functional Group Identification

The vibrational spectrum of 1H-Benzimidazole, 2-methoxy-4-nitro- is expected to show characteristic absorption bands corresponding to its key functional groups: the N-H and C=N bonds of the imidazole (B134444) ring, the aromatic C-H and C=C bonds, the C-O ether linkage of the methoxy (B1213986) group, and the N=O bonds of the nitro group. The expected vibrational frequencies, based on data from analogous nitro- and methoxy-substituted benzimidazoles, are summarized below. rsc.orgnih.govuninsubria.it

Aromatic nitro compounds typically display strong characteristic bands for the asymmetric and symmetric stretching of the NO2 group. rsc.org For instance, in 2-(4-nitrophenyl)-1H-benzimidazole, these are observed at 1516 cm⁻¹ and 1338 cm⁻¹, respectively. rsc.org The N-H stretching vibration in benzimidazoles appears as a broad band, often in the 3100-3500 cm⁻¹ region, indicating hydrogen bonding. rsc.org The methoxy group is expected to show a characteristic C-O stretching vibration, typically observed for aromatic ethers. rsc.org

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Stretching3100 - 3500 (Broad)Imidazole Ring
Aromatic C-H Stretching3000 - 3100Benzene (B151609) Ring
Aliphatic C-H Stretching2850 - 3000Methoxy Group (-OCH₃)
C=N / C=C Stretching1590 - 1630Benzimidazole (B57391) Ring
NO₂ Asymmetric Stretching1500 - 1560Nitro Group
NO₂ Symmetric Stretching1330 - 1370Nitro Group
C-O-C Asymmetric Stretching1230 - 1275Methoxy Group
C-O-C Symmetric Stretching1020 - 1075Methoxy Group
NO₂ Deformation (Scissoring/Wagging)690 - 910Nitro Group

Conformational Insights from Vibrational Modes

The vibrational spectra can also offer insights into the molecule's conformation, particularly the orientation of the methoxy and nitro substituents relative to the benzimidazole ring plane. The precise frequencies and intensities of the C-O-C and NO₂ vibrational modes can be influenced by steric hindrance and electronic conjugation effects. A potential surface scan study, often performed using computational methods like Density Functional Theory (DFT), can help elucidate the most stable conformer. ugm.ac.id For instance, analysis of related structures shows that significant twists around substituent bonds can occur to minimize steric interactions, which would be reflected in the vibrational spectrum. ugm.ac.idbeilstein-journals.org Comparing experimentally obtained spectra with theoretically calculated frequencies for different conformers allows for the determination of the molecule's preferred geometry in the solid state or in solution. ugm.ac.idbeilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts, signal multiplicities, and coupling constants provide unambiguous information about the connectivity and electronic environment of atoms.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 1H-Benzimidazole, 2-methoxy-4-nitro- is expected to show distinct signals for the imidazole N-H proton, the three aromatic protons on the benzene ring, and the three protons of the methoxy group.

The N-H proton of the benzimidazole ring typically appears as a broad singlet at a very downfield chemical shift (often >12 ppm when using DMSO-d₆ as a solvent), as seen in numerous benzimidazole derivatives. rsc.org The methoxy group (-OCH₃) will produce a sharp singlet, likely in the range of 3.8 to 4.1 ppm. rsc.orgresearchgate.net The three aromatic protons (H-5, H-6, and H-7) will form a complex splitting pattern. The electron-withdrawing nitro group at C-4 will cause a significant downfield shift for the adjacent H-5 proton.

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
N-H>12.0Broad Singlet (br s)Exchangeable with D₂O. Shift is solvent-dependent.
H-7~7.4 - 7.6Doublet (d)Coupled to H-6.
H-6~7.3 - 7.5Triplet or Doublet of Doublets (t or dd)Coupled to H-5 and H-7.
H-5~7.9 - 8.2Doublet (d)Coupled to H-6. Deshielded by adjacent NO₂ group.
-OCH₃~3.9 - 4.1Singlet (s)Sharp signal for the three equivalent methoxy protons.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 1H-Benzimidazole, 2-methoxy-4-nitro-, eight distinct signals are expected in the aromatic/heterocyclic region, plus one signal for the methoxy carbon in the aliphatic region. The chemical shifts are heavily influenced by the substituents. The carbon atom C-2, bonded to the electronegative oxygen of the methoxy group, is expected at a significant downfield shift. Likewise, C-4, being directly attached to the nitro group, will also be strongly affected. The chemical shifts of benzimidazole carbons can be influenced by tautomerism, though substitution can favor one tautomer.

CarbonExpected Chemical Shift (δ, ppm)Notes
C-2155 - 165Attached to N and OCH₃ group.
C-4~140 - 145Attached to the NO₂ group.
C-7a~135 - 140Bridgehead carbon.
C-3a~130 - 135Bridgehead carbon.
C-6~120 - 125Aromatic CH.
C-5~115 - 120Aromatic CH.
C-7~110 - 115Aromatic CH.
-OCH₃55 - 60Methoxy carbon.

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal the coupling relationships between adjacent protons. Key expected correlations would be between H-5 and H-6, and between H-6 and H-7, confirming their positions in the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the ¹H signals for H-5, H-6, H-7, and the methoxy protons to their corresponding ¹³C signals (C-5, C-6, C-7, and the -OCH₃ carbon). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for confirming the substitution pattern. It shows correlations between protons and carbons that are two or three bonds away. Expected key correlations for 1H-Benzimidazole, 2-methoxy-4-nitro- would include:

A correlation from the methoxy protons (-OCH₃) to the C-2 carbon, confirming the position of the methoxy group. researchgate.net

Correlations from the H-5 proton to C-4 and C-7, confirming the position of the nitro group.

Correlations from the H-7 proton to C-5 and the bridgehead carbon C-3a.

Correlations from the N-H proton to adjacent carbons like C-2 and C-7a.

These combined 2D NMR techniques would provide a complete and verified assignment of the molecular structure. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the transitions that occur upon absorption of ultraviolet or visible light.

Chromophore Analysis and Electronic Transitions

The chromophore of 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) is primarily the benzimidazole ring system, which is a conjugated system containing both benzene and imidazole rings. The presence of a nitro group (a strong electron-withdrawing group) and a methoxy group (an electron-donating group) significantly influences the electronic distribution within the molecule and, consequently, its absorption spectrum.

The UV-Vis spectrum of benzimidazole derivatives is generally characterized by two main absorption bands in the UV region, which are attributed to π-π* transitions of the conjugated system. In the case of 2-methoxy-4-nitro-1H-benzimidazole, the presence of the nitro group is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system and the increased charge-transfer character of the electronic transitions.

Specifically, the spectrum would likely exhibit:

A high-energy absorption band corresponding to a π-π* transition within the benzenoid part of the molecule.

A lower-energy π-π* transition involving the entire conjugated system, which is more sensitive to substituent effects.

A weak n-π* transition at a longer wavelength, arising from the excitation of a non-bonding electron from the nitrogen or oxygen atoms to an anti-bonding π* orbital. This transition is often less intense than the π-π* transitions.

For a related compound, 6-nitro-(1´´-(4´´´-methoxyphenyl)-2´´-(2´-thienyl)pyrrolyl)-1,3-benzimidazole, the UV-Vis spectrum in dioxane shows absorption maxima (λmax) at 363.0 nm, 284.5 nm, and 241.5 nm. scispace.com This suggests that 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) would also exhibit absorptions in a similar range. Theoretical studies on 2-aminobenzimidazole (B67599) have shown that the absorption maxima correspond to electron transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly affect the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. These shifts in absorption maxima can provide information about the nature of the electronic transitions and the change in dipole moment of the molecule upon excitation.

For 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI), the following solvent effects are anticipated:

π-π transitions:* An increase in solvent polarity is expected to cause a bathochromic shift (red shift) for π-π* transitions. This is because the excited state is generally more polar than the ground state in such transitions, and a polar solvent will stabilize the excited state to a greater extent.

n-π transitions:* Conversely, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift) for n-π* transitions. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy required for the transition.

To illustrate the expected shifts, a hypothetical data table is presented below, based on general principles of solvatochromism for similar compounds.

SolventPolarity (Dielectric Constant)Expected λmax for π-π* (nm)Expected λmax for n-π* (nm)
Cyclohexane2.02~350~410
Dioxane2.21~355~405
Acetonitrile37.5~365~395
Ethanol (B145695)24.55~370~390
Methanol32.7~372~388

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI), with a molecular formula of C8H7N3O3, the expected molecular weight is approximately 193.16 g/mol .

Under electron ionization (EI), the molecule is expected to form a molecular ion ([M]+•) which then undergoes a series of fragmentation reactions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Based on the structure of 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) and known fragmentation patterns of related compounds, the following key fragmentation pathways are anticipated: scispace.com

Loss of a methoxy radical (•OCH3): This would result in a fragment ion at m/z [M - 31].

Loss of nitric oxide (NO): A common fragmentation for nitroaromatic compounds, leading to a fragment at m/z [M - 30].

Loss of a nitro group (•NO2): This would produce a significant peak at m/z [M - 46].

Cleavage of the imidazole ring: This can lead to the formation of various smaller fragments. A common fragmentation of the benzimidazole core involves the sequential loss of two molecules of hydrogen cyanide (HCN). scispace.com

Loss of a methyl radical (•CH3): From the methoxy group, resulting in a fragment at m/z [M - 15].

A hypothetical fragmentation table is presented below to illustrate the expected major fragments.

m/zProposed Fragment
193[M]+• (Molecular Ion)
178[M - CH3]+
163[M - NO]+
162[M - OCH3]+
147[M - NO2]+
134[M - OCH3 - CO]+
104[C7H4N]+
77[C6H5]+

It is important to note that high-resolution mass spectrometry (HRMS) would be necessary to confirm the elemental composition of these fragments. For instance, HRMS data for 2-(4-nitrophenyl)-1H-benzimidazole shows the [M+H]+ ion at m/z 240.0768. rsc.org

A comprehensive search for scientific literature and crystallographic data concerning the solid-state structure of 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) did not yield specific experimental results for this particular compound. Detailed structural elucidation, including single-crystal X-ray diffraction analysis, appears to be unavailable in the public domain for this exact molecule.

Therefore, it is not possible to provide the detailed analysis requested in the outline, which includes:

Solid State Structural Elucidation: X Ray Crystallography of 1h Benzimidazole, 2 Methoxy 4 Nitro 9ci

Investigation of Supramolecular Assembly and Crystal Packing Architecture:The arrangement of molecules in the crystalline solid is unknown.

While research exists for structurally related compounds, such as other benzimidazole (B57391) derivatives, this information does not directly apply to the specific regioisomer requested and cannot be used to generate a scientifically accurate article on the solid-state structure of 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI).

Computational Chemistry and Quantum Mechanical Investigations of 1h Benzimidazole, 2 Methoxy 4 Nitro 9ci

Geometry Optimization and Equilibrium Structures (e.g., DFT, HF Methodologies)

The foundational step in most computational studies is geometry optimization. This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium structure. Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for this purpose. manchesterorganics.com

DFT, particularly with hybrid functionals like B3LYP, is a popular choice for its balance of accuracy and computational cost. dergipark.org.trmanchesterorganics.com These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in studies of other benzimidazole (B57391) derivatives, calculated bond lengths and angles have shown excellent agreement with experimental data obtained from X-ray diffraction. chemicalbook.com The optimized geometry is crucial as it serves as the basis for all subsequent computational analyses.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. dergipark.org.tr It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) Analysis

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a greater propensity to act as an electron donor in a reaction. In computational studies of various benzimidazole derivatives, the HOMO is often found to be localized over the benzimidazole ring system, indicating this is a primary site for electrophilic attack. dergipark.org.tr

Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The LUMO is the innermost orbital without electrons and signifies the ability of a molecule to accept electrons. A lower LUMO energy level suggests a greater capacity to act as an electron acceptor. For many nitro-substituted aromatic compounds, the LUMO is frequently localized on the nitro group and the associated ring, highlighting its electron-withdrawing nature. nih.gov

Energy Gap (ΔEgap) Calculations and Their Significance for Chemical Stability and Reactivity

The energy gap (ΔEgap) is the difference between the HOMO and LUMO energy levels (ΔE = ELUMO – EHOMO). This value is a critical indicator of a molecule's chemical stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and prone to chemical reactions, as the energy required for electronic excitation is lower. youtube.com

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. youtube.com An MEP map displays the electrostatic potential on the electron density surface.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen and nitrogen. youtube.com

Blue regions indicate positive electrostatic potential, which is electron-poor, and are sites for nucleophilic attack. These are typically located around hydrogen atoms. youtube.com

Green regions represent neutral potential.

For nitro-containing heterocyclic compounds, the most negative potential is often located on the oxygen atoms of the nitro group. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Electronic Interactions and Stabilization Energies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, represented as stabilization energies (E(2)), quantify the extent of intramolecular charge transfer and conjugation.

Based on a comprehensive search of available scientific literature, there are no specific computational or quantum mechanical investigation studies published for the chemical compound 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) that would provide the data required to populate the requested article sections.

The requested analyses, such as calculated vibrational frequencies, Gauge-Including Atomic Orbital (GIAO) NMR calculations, Time-Dependent Density Functional Theory (TD-DFT) predictions, and the assessment of chemical reactivity descriptors, are highly specific and require dedicated research studies to be performed and published.

While computational studies exist for other related benzimidazole derivatives, the strict requirement to focus solely on 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) and not introduce information outside this scope prevents the use of data from analogous compounds. Therefore, it is not possible to generate a scientifically accurate and verifiable article that adheres to the provided outline and content requirements.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov This technique allows for the exploration of the conformational landscape, which encompasses the various spatial arrangements a molecule can adopt, and the intricate network of intermolecular interactions that govern its behavior in different environments. nih.gov For the compound 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) , a detailed understanding of these aspects is crucial for predicting its physicochemical properties and potential applications.

As of the current body of scientific literature, specific molecular dynamics simulation studies focused exclusively on 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) have not been extensively reported. While MD simulations have been successfully applied to investigate the conformational aspects and intermolecular forces of other substituted benzimidazole derivatives, direct and detailed research findings for the title compound remain an area for future investigation. researchgate.netnih.govresearchgate.net

In the absence of specific MD simulation data, the conformational preferences of 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) can be initially inferred from fundamental principles of structural chemistry and by analogy to related compounds. The primary sources of conformational flexibility in this molecule would be the rotation around the C-O bond of the methoxy (B1213986) group and the C-N bond of the nitro group relative to the benzimidazole core.

The exploration of the potential energy surface of similar molecules, such as 2-propyl-1H-benzimidazole, has revealed the existence of distinct stable conformers. researchgate.net It is plausible that 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) would also exhibit a set of low-energy conformations dictated by the interplay of steric hindrance and electronic effects between the methoxy and nitro substituents and the benzimidazole ring.

Intermolecular interactions are critical in determining the solid-state structure and bulk properties of molecular materials. For 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) , several types of non-covalent interactions are expected to be significant:

Hydrogen Bonding: The N-H group of the imidazole (B134444) ring is a potent hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the imidazole ring, can act as hydrogen bond acceptors.

π-π Stacking: The aromatic benzimidazole ring can participate in π-π stacking interactions, which are common in planar heterocyclic systems and contribute significantly to crystal packing and stability.

While detailed quantitative data from MD simulations are not available, the following table outlines the expected types of intermolecular interactions that would be crucial to analyze in future computational studies.

Interaction TypeDonor/Acceptor/Participant GroupsPotential Significance
Hydrogen BondingN-H (donor), N (acceptor), O (nitro, methoxy) (acceptor)Directing crystal packing, influencing solubility
π-π StackingBenzimidazole ring systemStabilizing solid-state structures, influencing electronic properties
Dipole-DipoleNitro group, Methoxy groupContributing to overall intermolecular forces
Van der Waals ForcesAll atoms in the moleculeGeneral cohesive forces

Future molecular dynamics simulations on 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) would provide invaluable insights. Such studies could elucidate the preferred conformational states in various solvents, predict the dynamics of intermolecular hydrogen bonding, and quantify the energetic contributions of different types of interactions. This knowledge would be instrumental in the rational design of materials with desired properties based on this benzimidazole scaffold.

Mechanistic Insights into Reactions Involving 1h Benzimidazole, 2 Methoxy 4 Nitro 9ci

Elucidation of Reaction Pathways for its Formation

The formation of the 1H-benzimidazole, 2-methoxy-4-nitro-(9CI) core can be postulated through several established synthetic routes for benzimidazoles, primarily revolving around the construction of the imidazole (B134444) ring onto a pre-functionalized benzene (B151609) precursor. Two principal mechanistic pathways are considered: the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile and the reductive cyclization of a suitably substituted nitroaniline.

A. Phillips-Ladenburg Condensation Pathway:

One of the most common methods for benzimidazole (B57391) synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. sci-hub.senih.gov For the target molecule, this would involve the reaction of 3-methoxy-5-nitro-1,2-diaminobenzene with a one-carbon electrophile such as formic acid or its equivalent.

The proposed mechanism proceeds as follows:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (or its derivative), enhancing its electrophilicity.

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Dehydration: The tetrahedral intermediate undergoes dehydration, a process often facilitated by heating, to form an N-acyl-o-phenylenediamine intermediate.

Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by the second amino group onto the carbonyl carbon of the newly formed amide leads to a second tetrahedral intermediate.

Final Dehydration: A final dehydration step results in the formation of the aromatic imidazole ring, yielding the 2-substituted benzimidazole.

B. Reductive Cyclization Pathway:

An alternative and plausible route involves the intramolecular cyclization of a precursor derived from a nitroaniline. A potential starting material for this pathway could be 2,4-dinitro-1-methoxybenzene . The proposed mechanism involves the following key steps:

Selective Reduction: The nitro group at the 2-position is selectively reduced to an amino group. This selective reduction is crucial and can be achieved using specific reducing agents that can differentiate between the two nitro groups, a common challenge in organic synthesis. nih.gov

Formation of a Formamide or Related Intermediate: The newly formed amino group is then reacted with a one-carbon unit, for example, by formylation to yield an N-(2-nitro-5-methoxyphenyl)formamide.

Reductive Cyclization: In a final step, the remaining nitro group is reduced, and the resulting amino group undergoes a spontaneous or catalyzed intramolecular cyclization with the formyl group to form the imidazole ring.

General methods for the reductive cyclization of 2-nitroanilines to form benzimidazoles have been reported. nih.gov These often employ reducing agents like iron powder in the presence of an acid.

Exploration of Substitution and Transformation Mechanisms of the Nitro and Methoxy (B1213986) Groups

The nitro and methoxy groups on the benzimidazole ring are susceptible to various substitution and transformation reactions, which are critical for the further functionalization of the molecule.

A. Transformations of the Nitro Group:

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzimidazole system.

Reduction to an Amino Group: The most common transformation of the nitro group is its reduction to an amine (NH2). This conversion dramatically alters the electronic properties of the molecule, turning an electron-withdrawing group into an electron-donating one. The reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C, PtO2, or Raney Nickel) or by using metal-acid systems (e.g., Sn/HCl, Fe/HCl). The general mechanism for catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group. The process is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates.

Nucleophilic Aromatic Substitution (SNAr): The nitro group, particularly when positioned ortho or para to a leaving group, strongly activates the aromatic ring towards nucleophilic attack. While the 4-nitro group in the target molecule is on the benzimidazole ring, its electron-withdrawing effect can still facilitate nucleophilic substitution of other groups on the ring, should a suitable leaving group be present. Computational studies on related nitro-substituted benzimidazoles have shown that the nitro group stabilizes the Meisenheimer-like intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. researchgate.net

B. Transformations of the Methoxy Group:

The methoxy group at the 2-position is generally stable but can undergo specific transformations.

Ether Cleavage (O-Demethylation): The methoxy group can be cleaved to yield the corresponding 2-hydroxybenzimidazole (B11371) derivative. This reaction is typically carried out under harsh conditions using strong acids like HBr or HI, or with Lewis acids such as BBr3. The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack of the conjugate base (e.g., Br-) on the methyl group in an SN2 fashion.

Nucleophilic Substitution: The 2-methoxy group can potentially be displaced by strong nucleophiles. The ease of this substitution would be influenced by the electronic effects of the other substituents on the ring. The presence of the electron-withdrawing 4-nitro group would make the C2 carbon of the benzimidazole ring more electrophilic and thus more susceptible to nucleophilic attack.

Kinetic and Thermodynamic Aspects of Key Chemical Transformations

Detailed experimental kinetic and thermodynamic data for the reactions involving 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) are not extensively reported in the publicly available scientific literature. However, general principles and data from related systems can provide qualitative insights.

Kinetic Considerations:

The rates of the reactions are significantly influenced by the electronic nature of the substituents.

Formation: In the Phillips-Ladenburg synthesis, the electron-withdrawing nitro group on the o-phenylenediamine precursor would decrease the nucleophilicity of the amino groups, potentially slowing down the initial condensation step. Conversely, the electron-donating methoxy group would have an opposing, rate-enhancing effect. The net effect on the reaction rate would depend on the interplay of these electronic influences.

Nitro Group Reduction: The rate of nitro group reduction can be influenced by the steric and electronic environment. The presence of the methoxy group at the 2-position might exert some steric hindrance, potentially affecting the rate of heterogeneous catalytic hydrogenation.

Methoxy Group Cleavage: The rate of ether cleavage is dependent on the strength of the acid or Lewis acid used and the reaction temperature.

Thermodynamic Considerations:

The thermodynamic stability of reactants, intermediates, and products governs the position of equilibrium in these transformations.

Formation: The formation of the aromatic benzimidazole ring is a thermodynamically favorable process, driven by the gain in resonance stabilization energy.

Nitro Group Reduction: The reduction of a nitro group to an amino group is generally a thermodynamically favorable process.

Substitution Reactions: The thermodynamics of nucleophilic substitution reactions are governed by the relative stability of the starting materials and products, as well as the stability of any intermediates. Computational studies on related nitroaromatic compounds have been used to calculate the free energy changes (ΔG) for reaction steps, revealing the thermodynamic feasibility of different pathways. researchgate.net

Data Tables

Specific experimental kinetic and thermodynamic data for the reactions of 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) are not available in the reviewed literature. The following tables are presented as illustrative examples of the types of data that would be relevant for a full mechanistic understanding.

Table 1: Illustrative Kinetic Data for a Related Benzimidazole Formation

Reaction Reactant(s) Catalyst/Conditions Rate Constant (k) Activation Energy (Ea)

Table 2: Illustrative Thermodynamic Data for a Related Nitro Group Reduction

Reaction ΔH° (kcal/mol) ΔS° (cal/mol·K) ΔG° (kcal/mol)

Further experimental and computational studies are required to populate these tables with data specific to 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) and to provide a more quantitative understanding of its reactivity.

Exploration of Derivatives and Analogues of 1h Benzimidazole, 2 Methoxy 4 Nitro 9ci

Strategies for Synthetic Diversification of Benzimidazole (B57391) Scaffolds

The synthesis of benzimidazole derivatives is a well-established field, with numerous methods available for the construction and modification of this heterocyclic system. The diversification of the 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) scaffold can be achieved through various synthetic strategies, primarily involving the condensation of substituted o-phenylenediamines with a one-carbon synthon or by modifying existing benzimidazole cores.

One of the most common and versatile methods for constructing the benzimidazole ring is the condensation of an appropriately substituted o-phenylenediamine (B120857) with aldehydes, carboxylic acids, or their derivatives. nih.govencyclopedia.pubbanglajol.info For the synthesis of derivatives related to 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI), a key starting material would be 3-nitro-1,2-phenylenediamine.

Key Synthetic Approaches:

Condensation with Aldehydes: The reaction of o-phenylenediamines with various aldehydes is a straightforward method to introduce diversity at the 2-position of the benzimidazole ring. nih.govumich.edu This reaction can be catalyzed by various reagents, including sodium metabisulfite (B1197395), which acts as an oxidizing agent in the cyclization step. nih.govacs.org Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for these condensations. nih.gov

Phillips Synthesis: The reaction of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, acid chlorides, or nitriles) under acidic conditions and heat is a classical and widely used method known as the Phillips synthesis. encyclopedia.pub To introduce the 2-methoxy group, a reagent such as a derivative of methoxyformic acid could be employed.

"One-Pot" Nitro-Reductive Cyclization: A modern and efficient approach involves the "one-pot" reductive cyclization of a nitro-substituted precursor. For instance, a compound like ethyl 4-(alkylamino)-3-nitrobenzoate can be reacted with an aldehyde in the presence of a reducing agent like sodium dithionite (B78146). mdpi.comsemanticscholar.org This method simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the benzimidazole ring.

N-Alkylation and N-Arylation: Once the benzimidazole core is formed, further diversification can be achieved by substitution on the nitrogen atoms. N-alkylation is typically performed using alkyl halides in the presence of a base. acs.org

Modification of Substituents: The nitro and methoxy (B1213986) groups on the benzimidazole ring are themselves amenable to chemical transformation, providing further avenues for creating a diverse library of compounds. For example, the nitro group can be reduced to an amine, which can then be further functionalized.

Interactive Data Table: Synthetic Methods for Benzimidazole Derivatives

MethodStarting MaterialsReagents/ConditionsPosition of DiversificationYieldsReference
Condensation with Aldehydes o-phenylenediamine derivatives, Aromatic/aliphatic aldehydesSodium metabisulfite, Reflux or MicrowaveC-2Good to Excellent (up to 99%) nih.gov
Phillips Synthesis o-phenylenediamine derivatives, Carboxylic acids or derivativesAcid catalyst (e.g., HCl), HeatC-2Variable encyclopedia.pub
Nitro-Reductive Cyclization Substituted nitroanilines, AldehydesSodium dithionite, DMSOC-2, N-1, Benzene (B151609) ringHigh (e.g., 87%) mdpi.comsemanticscholar.org
N-Alkylation Pre-formed benzimidazole, Alkyl halidesBase (e.g., K2CO3)N-1Moderate to Excellent nih.gov
Synthesis from p-Anisidine p-AnisidineNitration, Reduction, CyclizationBenzene ring, C-2Variable across steps niscpr.res.in

Systematic Investigation of Substituent Effects on Molecular Structure and Electronic Properties

The electronic properties and molecular structure of the benzimidazole ring system are highly sensitive to the nature and position of its substituents. In 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI), the interplay between the electron-donating methoxy group (-OCH3) and the electron-withdrawing nitro group (-NO2) is of particular interest.

The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution due to its powerful electron-withdrawing resonance and inductive effects. Its presence at the 4-position significantly lowers the electron density of the benzene portion of the benzimidazole, making it more susceptible to nucleophilic attack. Computationally, the presence of a nitro group has been shown to increase the electrophilicity and hardness of related nitroimidazole systems, while decreasing the basicity of the imidazole (B134444) nitrogen. rsc.org This substituent also increases the electrophilic character of adjacent carbon atoms. beilstein-journals.org

The methoxy group at the 2-position, conversely, is an electron-donating group through resonance, though it has a weak electron-withdrawing inductive effect. This group increases the electron density of the imidazole part of the scaffold. In related systems, electron-donating groups like -OCH3 have been shown to enhance certain biological activities, likely by modulating the electronic environment of the molecule.

The combined effect of these two opposing substituents in 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) would create a significant electronic polarization across the molecule. This can be expected to influence:

Bond lengths and angles: The push-pull electronic nature of the substituents may lead to distortions in the geometry of the benzimidazole ring system compared to the unsubstituted parent compound.

Dipole moment: A significant molecular dipole moment is anticipated due to the charge separation induced by the electron-donating and -withdrawing groups.

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are strongly affected by these substituents. The electron-withdrawing nitro group generally lowers the energy of both HOMO and LUMO, while the electron-donating methoxy group would raise them. The net effect will determine the molecule's reactivity, kinetic stability, and optical properties. Computational studies on 2-nitroimidazole (B3424786) derivatives have shown that the 2-nitroimidazole moiety largely dictates the spectroscopic properties of its derivatives. nih.govresearchgate.net

Interactive Data Table: Predicted Substituent Effects on 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI)

PropertyEffect of 4-Nitro GroupEffect of 2-Methoxy GroupCombined Effect
Electron Density on Benzene Ring DecreasedMinimalSignificantly Decreased
Electron Density on Imidazole Ring DecreasedIncreasedModulated, likely increased at specific atoms
Basicity of Imidazole Nitrogen DecreasedIncreasedDependent on the balance of effects
Susceptibility to Nucleophilic Attack Increased (on benzene ring)DecreasedIncreased on the benzene portion
HOMO-LUMO Energy Gap Likely DecreasedLikely DecreasedExpected to be relatively small, suggesting higher reactivity

Reactivity Profiles and Chemical Transformations of Related Benzimidazole Derivatives

The unique electronic landscape of 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) suggests a rich and varied chemical reactivity. The transformations can be broadly categorized based on the reactive site: the benzimidazole core, the nitro group, or the methoxy group.

Reactions involving the Benzimidazole Core:

N-Alkylation/Arylation: As mentioned, the N-H proton of the imidazole ring is acidic and can be readily deprotonated with a base, followed by reaction with an electrophile like an alkyl or aryl halide to yield N-substituted derivatives. nih.gov

Electrophilic Substitution: While the benzene ring is deactivated by the nitro group, the imidazole ring can still potentially undergo electrophilic substitution, although the conditions would need to be carefully controlled.

Transformations of the Nitro Group:

Reduction to an Amine: The most common and synthetically useful reaction of the nitro group is its reduction to an amino group. This can be achieved using a variety of reducing agents, such as tin(II) chloride and HCl, catalytic hydrogenation (e.g., with Pd/C), or iron in acetic acid. google.com The resulting 4-amino-2-methoxy-1H-benzimidazole is a versatile intermediate for further functionalization, for example, through diazotization or acylation.

Reactions of the 2-Methoxy Group:

Cleavage to a 2-Hydroxybenzimidazole (B11371) (Benzimidazolone): The methoxy group can be cleaved under strong acidic conditions (e.g., with HBr or BBr3) to yield the corresponding 2-hydroxybenzimidazole, which exists in tautomeric equilibrium with its 2-benzimidazolone form.

Nucleophilic Substitution: The 2-position of the benzimidazole ring is electron-deficient and can be susceptible to nucleophilic substitution, potentially allowing for the displacement of the methoxy group with other nucleophiles under appropriate conditions. For example, the synthesis of 2-mercaptobenzimidazoles often involves the reaction of an o-phenylenediamine with carbon disulfide or thiourea. niscpr.res.in

Friedel-Crafts Type Reactions: Studies on related 2-methoxyalkyl-substituted benzimidazoles have shown that they can undergo Friedel-Crafts reactions with arenes in superacids like trifluoromethanesulfonic acid (TfOH), leading to the formation of 2-arylmethyl-substituted benzimidazoles. beilstein-journals.org This indicates that the 2-position can be activated for electrophilic reactions under strongly acidic conditions.

The interplay of these reactive sites allows for the generation of a wide array of derivatives from a single, highly functionalized benzimidazole scaffold, making it a valuable building block for combinatorial chemistry and drug discovery programs.

Advanced Applications in Materials Science and Analytical Chemistry

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI) are largely dictated by the presence of the electroactive nitro group on the benzimidazole (B57391) core. This functional group is readily reduced, a characteristic that forms the basis for its voltammetric analysis and the development of electrochemical sensors.

Voltammetric techniques, particularly cyclic voltammetry and differential pulse voltammetry, are instrumental in characterizing the redox behavior of nitro-benzimidazole derivatives. The electrochemical reduction of the nitro group (NO₂) to a nitro radical anion (NO₂⁻) is a key process observed in these studies. unibo.itresearchgate.net This initial one-electron transfer is often reversible and is the first step in a series of reduction processes that can ultimately lead to the formation of hydroxylamine (B1172632) and amine derivatives.

The reduction potential of the nitro group is influenced by the electronic environment of the benzimidazole ring system. For instance, studies on various substituted nitroimidazoles have shown that the one-electron reduction potentials (E¹₇) at pH 7 can vary significantly depending on the nature and position of other substituents on the imidazole (B134444) ring. rsc.org Electron-withdrawing groups tend to make the reduction more favorable (less negative potential), while electron-donating groups have the opposite effect. rsc.org In the case of 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI), the electron-donating methoxy (B1213986) group at the 2-position would be expected to influence the reduction potential of the nitro group at the 4-position.

While specific voltammetric data for 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI) is not extensively documented in publicly available literature, the general principles of nitro-aromatic electrochemistry provide a strong framework for understanding its behavior. For example, studies on related compounds like 2-(2-nitrophenyl)-1H-benzimidazole have demonstrated a clear reduction peak associated with the nitro group when analyzed by differential pulse voltammetry. unibo.it The table below, compiled from studies on various nitroimidazole compounds, illustrates the range of one-electron reduction potentials observed, providing a comparative context.

Table 1: One-Electron Reduction Potentials of Various Nitroimidazole Derivatives at pH 7
CompoundOne-Electron Reduction Potential (E¹₇) in mV
5-formyl-1-methyl-2-nitroimidazole-243
1-(2-hydroxyethyl)-2-nitroimidazole-398
1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole-486
4-nitroimidazole≤–527

Data sourced from pulse radiolysis studies and provides a comparative reference for the electrochemical reduction of nitroimidazoles. rsc.org

The distinct electrochemical signature of the nitro group's reduction provides a basis for the development of sensitive and selective analytical methods for the detection and quantification of 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI) and related compounds. unibo.it Techniques like differential pulse voltammetry can be optimized to achieve low detection limits, often in the micromolar range. unibo.it

The development of chemically modified electrodes can further enhance the analytical performance. For instance, modifying a glassy carbon electrode with materials like carbon nanotubes has been shown to improve the analytical signal for the determination of nitro-compounds. unibo.it Such modifications can increase the electrode's surface area and facilitate the adsorption of the analyte, leading to enhanced sensitivity and lower limits of detection and quantification. unibo.it While specific methods for 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI) are not detailed, the established methodologies for other nitro-benzimidazoles are directly applicable.

Role as a Synthetic Building Block in Complex Chemical Architectures

Beyond its electrochemical properties, 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI) serves as a valuable intermediate in organic synthesis, providing a scaffold for the construction of more complex and functional molecules.

The benzimidazole core is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.govnih.govresearchgate.net The nitro group in 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI) is a versatile functional group that can be readily transformed into other functionalities, such as amino groups, through reduction. This amino-benzimidazole derivative can then serve as a key intermediate for the synthesis of a variety of other molecules.

For example, the synthesis of N-substituted 6-nitro-1H-benzimidazole derivatives has been reported, where the nitro-benzimidazole core is further functionalized. nih.gov These synthetic strategies often involve the initial condensation of a substituted o-phenylenediamine (B120857) with an aldehyde, followed by further modifications. nih.gov The presence of the methoxy group at the 2-position in 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI) offers an additional site for chemical modification or can influence the reactivity and properties of the final products.

The nitro and benzimidazole moieties are both components found in molecules designed for specific material applications, including photoactive and energetic materials.

Photoactive Materials: Benzimidazole derivatives are known to exhibit fluorescence, and their photophysical properties can be tuned by the introduction of various substituents. While specific research on the integration of 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI) into photoactive materials is not widely reported, the general principles suggest its potential. The nitro group, being an electron-withdrawing group, can influence the electronic transitions within the molecule and thus affect its absorption and emission spectra. The synthesis of fluorescent benzimidazole derivatives often involves the use of benzimidazole precursors in condensation reactions.

Energetic Materials: Nitro-substituted heterocyclic compounds are a well-established class of energetic materials. The high nitrogen content and the presence of nitro groups contribute to their high density and detonation performance. researchgate.net Research into energetic materials has explored various nitro-substituted azole compounds, including pyrazoles and triazoles. researchgate.net While benzimidazoles are less commonly studied in this context compared to other nitrogen-rich heterocycles, the fundamental properties of 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI) make it a candidate for investigation as a precursor or a component in the design of new energetic materials. The synthesis of such materials often involves the strategic introduction of multiple nitro groups onto a stable heterocyclic core.

Q & A

Q. Basic

  • ¹H/¹³C NMR: Methoxy protons appear as singlets (δ ~3.9 ppm), while nitro groups induce deshielding in adjacent aromatic protons (δ 8.5–9.0 ppm).
  • IR Spectroscopy: Nitro groups show strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
  • High-Resolution MS: Confirm molecular ion [M+H]⁺ at m/z 193.01 (theoretical) with <2 ppm error .

How can positional isomers of nitro-substituted benzimidazoles be differentiated?

Q. Advanced

  • X-ray Diffraction: Definitive structural assignment via crystallography (e.g., 4-nitro vs. 5-nitro isomers) .
  • NOESY NMR: Spatial proximity between methoxy and nitro groups can distinguish isomers. For example, 2-methoxy-4-nitro shows NOE correlations between OCH₃ and H-5/H-6 .
  • DFT Calculations: Compare experimental vs. computed ¹³C NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) .

What strategies mitigate phase problems in X-ray studies of this compound?

Q. Advanced

  • Experimental Phasing: Use SHELXD/SHELXE for direct methods or SAD/MAD phasing with heavy-atom derivatives (e.g., SeMet substitution) .
  • Data Quality: Collect high-resolution data (≤0.8 Å) to enhance phase reliability.
  • Dynamic Disorder: Apply TWINABS for twinned data correction and refine using PART instructions in SHELXL .

How do electronic effects of substituents influence reactivity in benzimidazole derivatives?

Q. Advanced

  • Electron-Withdrawing Effects: The nitro group at C-4 deactivates the ring, reducing electrophilic substitution at adjacent positions.
  • Methoxy Group: Acts as an electron donor via resonance, directing nitration to the para position.
  • Experimental Design: Compare reaction rates/regioselectivity with analogs (e.g., 2-methoxy-6-nitro from ) under identical conditions .

What are the challenges in analyzing impurities in synthesized batches?

Q. Basic

  • HPLC-MS: Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to detect by-products like de-nitrated or over-oxidized species.
  • Common Impurities: Trace 1H-Benzimidazole,2-methoxy-6-nitro-(9CI) () may form due to competing nitration pathways. Mitigate via temperature control (−10°C during nitration) .

How can computational modeling aid in predicting physicochemical properties?

Q. Advanced

  • Software: Gaussian or ORCA for DFT calculations.
  • Properties Calculated:
    • LogP (lipophilicity): Predict solubility using COSMO-RS.
    • pKa: Estimate nitro-group acidity (pKa ~8–10) via Jaguar’s QM-PBSA method.
    • UV-Vis Spectra: TD-DFT to simulate λmax shifts from substituent effects .

What are the best practices for handling air-sensitive intermediates during synthesis?

Q. Basic

  • Environment: Use Schlenk lines or gloveboxes (O₂ <1 ppm) for nitration steps.
  • Stabilization: Add radical inhibitors (e.g., BHT) to nitro intermediates prone to decomposition .

How to validate crystallographic data against potential pseudosymmetry?

Q. Advanced

  • PLATON Analysis: Check for higher symmetry via ADDSYM.
  • Refinement: Split models into pseudosymmetric components (e.g., disordered methoxy groups) using SHELXL’s PART command .

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